An In-depth Technical Guide to 1-Bromo-11-phenylundecane
An In-depth Technical Guide to 1-Bromo-11-phenylundecane
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Bromo-11-phenylundecane, identified by the CAS Number 101025-08-5 , is a bifunctional organic molecule of significant interest to the research and pharmaceutical development communities.[1][2][3][4] Structurally, it consists of a long eleven-carbon aliphatic chain, which imparts lipophilicity and flexibility, terminated at one end by a reactive primary bromide and at the other by a stable phenyl group. This unique architecture makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules requiring the introduction of a long-chain phenylalkyl moiety.[5] Its utility stems from the high reactivity of the C-Br bond in nucleophilic substitution reactions, allowing for the covalent attachment of this lipophilic tail to a wide array of molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, designed for professionals in drug discovery and chemical research.
Physicochemical and Spectroscopic Properties
The physical characteristics of 1-bromo-11-phenylundecane are critical for its handling, purification, and reaction setup. As a long-chain bromoalkane, it is a high-boiling, colorless to pale yellow liquid with low water solubility.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 101025-08-5 | [2][3] |
| Molecular Formula | C₁₇H₂₇Br | [2][3] |
| Molecular Weight | 311.3 g/mol | [2][3] |
| IUPAC Name | 11-bromoundecylbenzene | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 369.5 °C at 760 mmHg | [1] |
| 130-135 °C at 0.01 Torr | [3] | |
| Density | ~1.096 g/cm³ | [1] |
| Refractive Index | ~1.512 | [1] |
| Flash Point | 179.1 °C | [1] |
Spectroscopic Characterization (Predicted)
While a publicly available reference spectrum is not accessible, the ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and established principles.[6][7]
-
¹H NMR:
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δ 7.10-7.30 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.
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δ 3.41 ppm (t, J ≈ 6.7 Hz, 2H): A characteristic triplet for the methylene protons alpha to the bromine atom (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of bromine.
-
δ 2.58 ppm (t, J ≈ 7.5 Hz, 2H): A triplet for the benzylic protons (-C₆H₅-CH₂-).
-
δ 1.85 ppm (quint, 2H): A quintet for the methylene protons beta to the bromine atom (-CH₂CH₂Br).
-
δ 1.20-1.65 ppm (m, 16H): A broad multiplet representing the remaining eight methylene groups of the aliphatic chain.
-
-
¹³C NMR:
-
δ 142.8 ppm: Quaternary carbon of the phenyl ring attached to the alkyl chain.
-
δ 128.4, 128.2, 125.6 ppm: Resonances for the C-H carbons of the phenyl ring.
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δ 35.9 ppm: Benzylic carbon (-C₆H₅-C H₂-).
-
δ 34.0 ppm: Methylene carbon attached to bromine (-C H₂Br).
-
δ 28.0-33.0 ppm: A series of signals corresponding to the remaining methylene carbons in the aliphatic chain.
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Synthesis and Reaction Mechanisms
The synthesis of 1-bromo-11-phenylundecane is typically achieved from its corresponding alcohol, 11-phenyl-1-undecanol. The most common and industrially scalable method is a nucleophilic substitution reaction using a bromine source under acidic conditions.
Protocol: Synthesis via Appel-type Reaction
This protocol is a representative method based on the highly reliable Appel reaction, which converts primary alcohols to alkyl bromides with high fidelity.
Reagents & Equipment:
-
11-phenyl-1-undecanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 11-phenyl-1-undecanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution. Causality Note: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-11-phenylundecane. The byproduct, triphenylphosphine oxide, is more polar and will be separated effectively.
Caption: Experimental workflow for the synthesis of 1-bromo-11-phenylundecane.
Core Reactivity and Applications in Drug Development
The primary utility of 1-bromo-11-phenylundecane lies in its function as a long-chain alkylating agent.[8] The terminal bromide is an excellent leaving group in Sₙ2 reactions, allowing for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Mechanism of Action: Nucleophilic Substitution
The molecule's reactivity is dominated by the electrophilic carbon atom bonded to the bromine. Nucleophiles (Nu⁻) readily attack this carbon, displacing the bromide ion in a concerted Sₙ2 mechanism. This reaction is highly efficient for primary bromides and forms the basis of its synthetic applications.
Caption: General reactivity pathway for 1-bromo-11-phenylundecane.
Field-Proven Applications
This compound serves as a critical building block for molecules where a long, lipophilic spacer terminating in a phenyl group is required. Such motifs are common in:
-
Pharmaceutical Intermediates: The undecylphenyl chain can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as membrane permeability and protein binding. Its lipophilicity can enhance passage through the blood-brain barrier or improve oral bioavailability.[1]
-
Material Science: As a precursor for surfactants and liquid crystals, where the combination of a polar head group (introduced via substitution of the bromide) and a nonpolar, rigid-flexible tail (the phenylundecyl group) is essential.[5]
-
Functionalized Polymers: While the saturated chain prevents direct polymerization, it can be attached to polymer backbones as a pendant group to tune material properties. The related compound, 11-bromo-1-undecene, is used to synthesize polymers for drug delivery, suggesting that 1-bromo-11-phenylundecane could be used to functionalize surfaces or nanoparticles for similar biomedical applications.[9][10]
A search of patent literature reveals its use in the synthesis of novel compounds for various therapeutic areas. For instance, compounds with similar long-chain phenylalkyl structures are explored in the development of iron complex compounds for therapeutic use.[2][11]
Safety and Handling
While a specific, detailed safety data sheet (SDS) for 1-bromo-11-phenylundecane is not widely published, data from structurally similar long-chain alkyl bromides (e.g., 1-bromooctane) provides a strong basis for hazard assessment.[12]
-
GHS Hazard Statements (Anticipated):
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.[12]
-
-
Precautionary Measures:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
P273: Avoid release to the environment.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Store in a tightly closed container in a cool, dry place away from oxidizing agents.
Conclusion
1-Bromo-11-phenylundecane is a highly valuable and versatile chemical intermediate. Its well-defined structure, featuring a reactive primary bromide and a lipophilic phenylalkyl chain, provides a reliable tool for synthetic chemists. The straightforward reactivity, primarily through Sₙ2 displacement, allows for its predictable incorporation into a diverse range of target molecules, from advanced materials to next-generation pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.
References
-
LookChem. 1-BROMO-11-PHENYL UNDECANE, Cas 101025-08-5. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2735621, 1-Bromo-11-phenylundecane. [Link]
- Google Patents. US11111261B2 - Iron complex compounds for therapeutic use.
-
University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. [Link]
Sources
- 1. 101025-08-5|1-Bromo-11-phenylundecane|BLD Pharm [bldpharm.com]
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- 3. 1-BROMO-11-PHENYL UNDECANE CAS#: 101025-08-5 [chemicalbook.com]
- 4. 1-BROMO-11-PHENYL UNDECANE | 101025-08-5 [amp.chemicalbook.com]
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- 7. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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